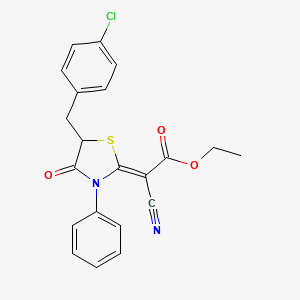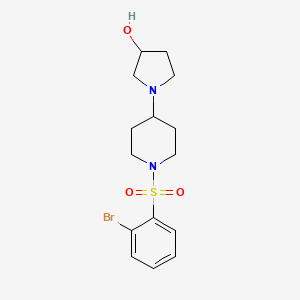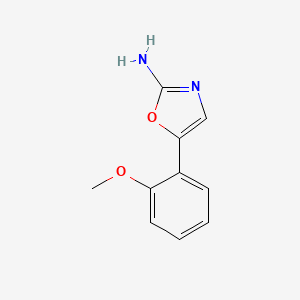![molecular formula C16H14N4O2S B2916874 4-(2-Pyridyl)-2-{[2-(2-thienyl)ethyl]amino}-5-pyrimidinecarboxylic acid CAS No. 1775320-63-2](/img/structure/B2916874.png)
4-(2-Pyridyl)-2-{[2-(2-thienyl)ethyl]amino}-5-pyrimidinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Pyridyl)-2-{[2-(2-thienyl)ethyl]amino}-5-pyrimidinecarboxylic acid, also known as PTEN inhibitor compound II, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been found to have potential applications in various fields such as cancer research, drug discovery, and neurodegenerative diseases.
Mechanism of Action
4-(2-Pyridyl)-2-{[2-(2-thienyl)ethyl]amino}-5-pyrimidinecarboxylic acid inhibitor compound II works by inhibiting the phosphatase activity of this compound, which is responsible for dephosphorylating phosphatidylinositol 3,4,5-trisphosphate (PIP3) to phosphatidylinositol 4,5-bisphosphate (PIP2). Inhibition of this compound activity leads to the accumulation of PIP3, which activates the PI3K/Akt/mTOR signaling pathway. Activation of this pathway promotes cell survival and proliferation, which is often dysregulated in cancer cells.
Biochemical and Physiological Effects
This compound inhibitor compound II has been shown to have a significant impact on cell proliferation and survival. The compound has been found to induce apoptosis in cancer cells and sensitize them to chemotherapy and radiation therapy. In addition, this compound inhibitor compound II has been shown to inhibit the growth of cancer cells in vitro and in vivo. The compound has also been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(2-Pyridyl)-2-{[2-(2-thienyl)ethyl]amino}-5-pyrimidinecarboxylic acid inhibitor compound II in lab experiments is its specificity for this compound. The compound has been shown to inhibit this compound activity without affecting other phosphatases. This specificity makes it a valuable tool for studying the role of this compound in various biological processes. However, one of the limitations of using this compound inhibitor compound II is its potential toxicity. The compound has been found to be toxic at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 4-(2-Pyridyl)-2-{[2-(2-thienyl)ethyl]amino}-5-pyrimidinecarboxylic acid inhibitor compound II. One area of research is the development of more potent and selective this compound inhibitors. Another area of research is the investigation of the compound's potential applications in other fields such as drug discovery and neurodegenerative diseases. Additionally, the mechanism of action of this compound inhibitor compound II is not fully understood, and further studies are needed to elucidate the molecular pathways involved. Finally, the development of new formulations and delivery methods may improve the efficacy and safety of this compound inhibitor compound II for clinical use.
Conclusion
In conclusion, this compound inhibitor compound II is a promising compound that has potential applications in various fields of scientific research. The compound has been shown to inhibit the activity of the tumor suppressor protein, this compound, and sensitize cancer cells to chemotherapy and radiation therapy. This compound inhibitor compound II has also been found to have neuroprotective effects in animal models of neurodegenerative diseases. While the compound has advantages and limitations for lab experiments, its future directions in research are promising.
Synthesis Methods
4-(2-Pyridyl)-2-{[2-(2-thienyl)ethyl]amino}-5-pyrimidinecarboxylic acid inhibitor compound II is synthesized by reacting 4-chloro-2-aminopyrimidine with 2-(2-thienyl)ethylamine in the presence of potassium carbonate. The resulting intermediate is then reacted with 2-bromoacetylpyridine to yield this compound inhibitor compound II. The purity of the compound is confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
4-(2-Pyridyl)-2-{[2-(2-thienyl)ethyl]amino}-5-pyrimidinecarboxylic acid inhibitor compound II has been extensively studied for its potential applications in cancer research. The compound has been found to inhibit the activity of the tumor suppressor protein, this compound, which is frequently lost or mutated in many types of cancer. Inhibition of this compound activity leads to the activation of the PI3K/Akt/mTOR signaling pathway, which promotes cell survival and proliferation. This compound inhibitor compound II has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
properties
IUPAC Name |
4-pyridin-2-yl-2-(2-thiophen-2-ylethylamino)pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c21-15(22)12-10-19-16(18-8-6-11-4-3-9-23-11)20-14(12)13-5-1-2-7-17-13/h1-5,7,9-10H,6,8H2,(H,21,22)(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWDODPUXWKGKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=NC=C2C(=O)O)NCCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethylphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/structure/B2916791.png)
![tert-Butyl 3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azetidine-1-carboxylate](/img/structure/B2916792.png)

![2,5-dimethoxy-N-((1-phenyl-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)aniline](/img/structure/B2916796.png)



![N-(4-butylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2916804.png)
![4-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2916807.png)




